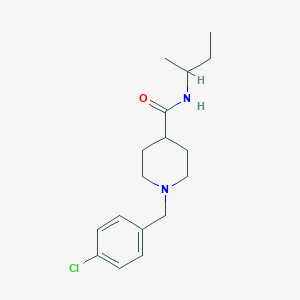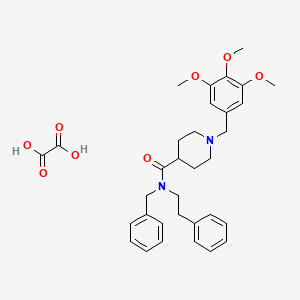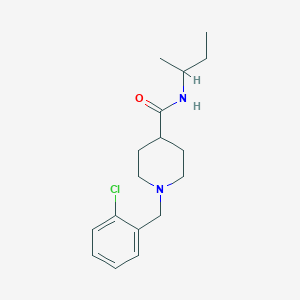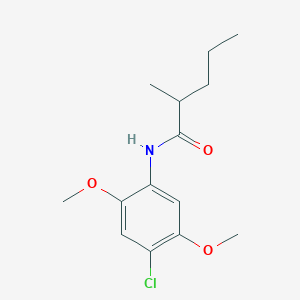![molecular formula C16H19N3O2S B3951593 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-N'-(2-methylphenyl)malonamide](/img/structure/B3951593.png)
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-N'-(2-methylphenyl)malonamide
Descripción general
Descripción
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-N'-(2-methylphenyl)malonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of malonamide derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-N'-(2-methylphenyl)malonamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. The compound also inhibits the activity of protein kinase C, which plays a crucial role in cell signaling and regulation. Furthermore, it has been found to inhibit the activity of caspase-3, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. The compound also inhibits the activity of various enzymes involved in DNA replication and transcription, leading to the inhibition of cell proliferation. Furthermore, it has been found to have potent antimicrobial activity against various bacterial strains, including drug-resistant strains. The compound has also shown neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-N'-(2-methylphenyl)malonamide in lab experiments include its potent activity against cancer cells and bacterial strains, as well as its neuroprotective effects. The compound is easy to synthesize and has been optimized to obtain high yields and purity. However, the limitations of using this compound in lab experiments include the lack of information on its toxicity and side effects, as well as the need for further studies to determine its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-N'-(2-methylphenyl)malonamide. One of the directions is to study its efficacy in vivo and determine its toxicity and side effects. Another direction is to explore its potential applications in other areas, such as antiviral activity and anti-inflammatory effects. Furthermore, there is a need for further studies to understand the mechanism of action of the compound and its interaction with various enzymes and signaling pathways. Overall, the research on this compound has the potential to lead to the development of novel drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-N'-(2-methylphenyl)malonamide has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various studies related to cancer treatment, antimicrobial activity, and neuroprotection. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also shown potent antimicrobial activity against various bacterial strains, including drug-resistant strains. Furthermore, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-N'-(2-methylphenyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-3-12-10-22-16(18-12)9-17-14(20)8-15(21)19-13-7-5-4-6-11(13)2/h4-7,10H,3,8-9H2,1-2H3,(H,17,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXHMAWSXVSOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)CC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-ethyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3951525.png)
![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B3951533.png)


![3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B3951552.png)
![(3S*,4S*)-4-(2-naphthyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)piperidin-3-ol](/img/structure/B3951569.png)
![3-{1-[(5-acetyl-2-thienyl)carbonyl]-3-piperidinyl}-N-(2-chlorobenzyl)propanamide](/img/structure/B3951570.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane](/img/structure/B3951575.png)
![3-isopropyl-N-{3-methoxy-4-[(3-methylbutanoyl)amino]phenyl}isoxazole-5-carboxamide](/img/structure/B3951576.png)
![4-benzyl-1-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B3951582.png)
![methyl 3-{[(2-methoxy-1-methylethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3951595.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B3951609.png)
